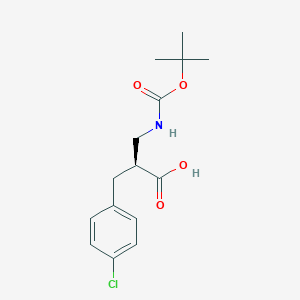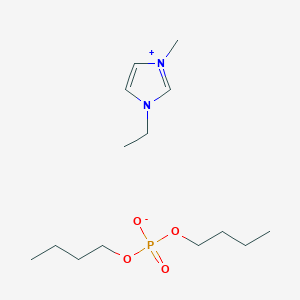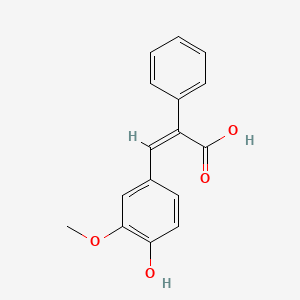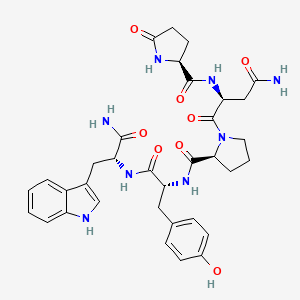![molecular formula C14H8F3NOS B3340804 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol CAS No. 880088-31-3](/img/structure/B3340804.png)
4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol
Vue d'ensemble
Description
“4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol” is a chemical compound with the CAS Number: 880088-31-3 . It has a molecular weight of 295.28 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F3NOS/c15-14(16,17)9-3-6-12-11(7-9)18-13(20-12)8-1-4-10(19)5-2-8/h1-7,19H . Unfortunately, specific details about the molecular structure of “this compound” were not found in the search results.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 295.28 .Applications De Recherche Scientifique
Photophysical Characteristics
Research on related benzothiazole derivatives has explored their photophysical properties. For instance, compounds such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and analyzed for their photo-physical properties. These studies are crucial in understanding the excited state intra-molecular proton transfer pathway, absorption, and dual emission characteristics of these compounds, which can be applicable to the photophysical characteristics of 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (Padalkar et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
The synthesis of heteroleptic iridium(III) complexes using trifluorophenylpyridine and benzothiazole derivatives has been reported. These complexes exhibit green phosphorescence and are used in OLEDs, demonstrating high efficiency and low efficiency roll-off. This research is significant for the potential application of this compound in OLED technology (Jin et al., 2014).
Fluorescent Probes and Colorimetric Sensing
Benzothiazole derivatives have been used in the development of fluorescent probes and colorimetric sensors. For instance, a study on BTImP, a benzothiazole derivative, showed full-color emission and thermally dependent color changes, which couldbe relevant for this compound in similar applications. This derivative's ability to show different color emissions upon reacting with various acids and their conjugate base anions, as well as temperature-dependent color changes, highlights its potential in sensing and imaging applications (Tsuchiya et al., 2018).
Antimicrobial Applications
Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Compounds such as 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol and 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol have shown promising in vitro antibacterial and antifungal activities. This suggests potential antimicrobial applications for this compound (Padalkar et al., 2016).
Fluorescent Sensing of Metal Ions
Research on benzothiazole derivatives has demonstrated their use in fluorescent sensing of metal ions. For instance, derivatives have been developed to sense magnesium and zinc cations, with sensitivity to pH changes, which could be a significant insight for developing sensors using this compound (Tanaka et al., 2001).
Mécanisme D'action
Target of Action
The primary targets of 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . .
Mode of Action
Given its structural similarity to other trifluoromethylbenzenes
Pharmacokinetics
The compound has a molecular weight of 295.28 , and its predicted properties include a melting point of 187-189°C , a boiling point of 418.7°C , and a density of 1.5 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NOS/c15-14(16,17)9-3-6-12-11(7-9)18-13(20-12)8-1-4-10(19)5-2-8/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDRLDCIZJRMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)

![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)
![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)

![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)



